Chemical Identity and Physicochemical Properties
Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 4-(Cyclopropylmethoxy)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of 4-(Cyclopropylmethoxy)benzaldehyde, a key organic intermediate in the pharmaceutical and specialty chemical industries. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications, with a particular focus on its role in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile molecule in their work. The CAS number for this compound is 164520-99-4 .[1][2][3]
4-(Cyclopropylmethoxy)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core functionalized with a cyclopropylmethoxy group at the para (4-) position. This unique combination of a reactive aldehyde, a stable aromatic ring, and a strained cyclopropyl moiety makes it a valuable building block in organic synthesis.
The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including oxidations, reductions, and condensation reactions to form imines or construct larger molecular scaffolds.[4] The cyclopropylmethoxy ether linkage enhances lipophilicity and introduces conformational rigidity, properties often sought in the design of bioactive molecules to improve cell membrane permeability and binding affinity to biological targets.
Figure 1: 2D Structure of 4-(Cyclopropylmethoxy)benzaldehyde.
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of 4-(Cyclopropylmethoxy)benzaldehyde. These parameters are critical for predicting its behavior in reaction mixtures, its solubility, and its potential as a drug candidate fragment.
| Property | Value | Source |
| CAS Number | 164520-99-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][3] |
| Molecular Weight | 176.21 g/mol | [1][3] |
| Purity | ≥97% | [1] |
| Appearance | Clear Liquid | [5] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| LogP (octanol-water partition coefficient) | 2.2879 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 4 | [1] |
| SMILES | C1CC1COC2=CC=C(C=C2)C=O | [1] |
Synthesis Protocol: Williamson Ether Synthesis
The most common and efficient method for preparing 4-(Cyclopropylmethoxy)benzaldehyde is via a Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of a phenol followed by its reaction with an alkyl halide.
Expert Rationale: This method is favored for its high yield and the ready availability of starting materials. 4-hydroxybenzaldehyde serves as the phenolic precursor. Potassium carbonate (K₂CO₃) is selected as the base; it is strong enough to deprotonate the weakly acidic phenol to its corresponding phenoxide nucleophile but is not so harsh as to cause unwanted side reactions. Acetone is an ideal polar aprotic solvent that facilitates the dissolution of the ionic intermediates without interfering with the nucleophilic attack. Refluxing provides the necessary activation energy for the Sₙ2 reaction to proceed efficiently.[2]
Figure 2: Workflow for the Synthesis of 4-(Cyclopropylmethoxy)benzaldehyde.
Step-by-Step Methodology[2]
-
Reagents & Equipment:
-
4-hydroxybenzaldehyde (1.0 eq)
-
(Bromomethyl)cyclopropane (1.0-1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.0 eq)
-
Acetone, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (e.g., 12.2 g, 99.9 mmol), (bromomethyl)cyclopropane (e.g., 13.5 g, 100 mmol), and potassium carbonate (e.g., 13.8 g, 99.8 mmol).[2]
-
Add a sufficient volume of anhydrous acetone to dissolve the reactants (e.g., 200 ml).[2]
-
Stir the mixture and heat to reflux. Maintain reflux for 24 to 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid salts (K₂CO₃ and the KBr byproduct) and wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be taken up in a solvent like ethanol and re-evaporated to remove trace acetone or purified further via column chromatography if necessary to yield the final product.[2]
-
Applications in Research and Drug Development
4-(Cyclopropylmethoxy)benzaldehyde is primarily utilized as a key intermediate in the synthesis of more complex molecules, especially in the pharmaceutical sector.[3] Its utility stems from the strategic combination of its structural features.
-
Scaffold for Bioactive Molecules: The benzaldehyde moiety is a well-established pharmacophore and a versatile starting point for building diverse molecular architectures. It can be readily converted into amines, alcohols, acids, or used in condensation reactions to form chalcones and other heterocyclic systems with known biological activity.[4][6]
-
Kinase and Antiviral Inhibitors: The compound is specifically noted as an intermediate in the development of kinase inhibitors and antiviral agents.[3] In many kinase inhibitors, for example, substituted aromatic rings are crucial for occupying specific pockets within the ATP-binding site of the enzyme. The cyclopropylmethoxy group can provide favorable hydrophobic interactions and a defined spatial orientation to enhance binding potency and selectivity.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester linkage. The cyclopropyl group, being a small, rigid, and lipophilic carbocycle, can also influence the metabolic profile of a drug candidate, sometimes blocking sites of metabolism or improving oral bioavailability.
-
ALDH Inhibitors: Related benzyloxybenzaldehyde derivatives have been successfully designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers.[7] This demonstrates the potential of this structural class, including the cyclopropylmethoxy variant, as a promising scaffold for developing novel anticancer agents.
Safety, Handling, and Storage
As a laboratory chemical, 4-(Cyclopropylmethoxy)benzaldehyde requires careful handling to minimize exposure and ensure stability.
Hazard Identification[1]
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GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
Storage and Handling Recommendations
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[3] For long-term stability, storing under an inert atmosphere of nitrogen is advised.[1]
-
Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Conclusion
4-(Cyclopropylmethoxy)benzaldehyde, identified by CAS number 164520-99-4, is a valuable and versatile chemical intermediate. Its straightforward synthesis via Williamson etherification, combined with the useful reactivity of the aldehyde group and the advantageous physicochemical properties imparted by the cyclopropylmethoxy moiety, makes it a strategic building block for organic synthesis. Its primary application lies in the construction of complex molecular targets within the pharmaceutical industry, particularly in the fields of oncology and virology. Proper adherence to safety and handling protocols is essential when working with this compound.
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4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]
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4-(Cyclopropylmethoxy)benzaldehyde. MySkinRecipes. [Link]
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4-(Cyclopropylmethoxy)-2-ethylbenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]
- Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
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4-Cyclopropoxybenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]
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Wen, W., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology, NIH. [Link]
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The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
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Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E, NIH. [Link]
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Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]
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Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. [Link]
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Al-Malki, A., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
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Roman, G. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. ResearchGate. [Link]
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